3-methylchromeno[3,4-d]imidazol-4(3H)-one
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Overview
Description
3-methylchromeno[3,4-d]imidazol-4(3H)-one is a heterocyclic compound that features a fused ring system combining a chromene and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylchromeno[3,4-d]imidazol-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 3-methylchromen-4-one with an imidazole derivative under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-methylchromeno[3,4-d]imidazol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-methylchromeno[3,4-d]imidazol-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the imidazole moiety and has similar biological activities.
3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indole: Another imidazole derivative with significant biological activities.
Uniqueness
3-methylchromeno[3,4-d]imidazol-4(3H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
112630-27-0 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-methylchromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C11H8N2O2/c1-13-6-12-9-7-4-2-3-5-8(7)15-11(14)10(9)13/h2-6H,1H3 |
InChI Key |
LMCWQKNVSCDVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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